Product packaging for 2-Methylidenebutanedihydrazide(Cat. No.:CAS No. 6641-35-6)

2-Methylidenebutanedihydrazide

Cat. No.: B12801595
CAS No.: 6641-35-6
M. Wt: 158.16 g/mol
InChI Key: NEWFQHAOPHWBPR-UHFFFAOYSA-N
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Description

2-Methylidenebutanedihydrazide is a chemical compound of interest in specialized organic synthesis and materials science research. The specific applications and mechanism of action for this reagent are areas of ongoing scientific investigation and are not yet fully characterized or established. As a hydrazide derivative, it may serve as a versatile building block or intermediate in the development of novel polymers, pharmaceuticals, or agrochemicals. Researchers are exploring its potential utility, but its exact properties and research value are subject to further study. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. Please consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N4O2 B12801595 2-Methylidenebutanedihydrazide CAS No. 6641-35-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6641-35-6

Molecular Formula

C5H10N4O2

Molecular Weight

158.16 g/mol

IUPAC Name

2-methylidenebutanedihydrazide

InChI

InChI=1S/C5H10N4O2/c1-3(5(11)9-7)2-4(10)8-6/h1-2,6-7H2,(H,8,10)(H,9,11)

InChI Key

NEWFQHAOPHWBPR-UHFFFAOYSA-N

Canonical SMILES

C=C(CC(=O)NN)C(=O)NN

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 2 Methylidenebutanedihydrazide

Established Synthetic Routes for 2-Methylidenebutanedihydrazide

The most common and established method for synthesizing this compound is a two-stage process: the synthesis of a suitable precursor from a readily available starting material, followed by the formation of the dihydrazide.

The primary precursors for this compound are derivatives of itaconic acid, such as itaconic acid itself, its anhydride (B1165640), or its esters (e.g., dimethyl itaconate). The other essential reactant is hydrazine (B178648), typically used in the form of hydrazine hydrate.

Itaconic Acid and Itaconic Anhydride Synthesis: A prevalent method for producing the itaconic acid backbone is through the pyrolysis of citric acid. wikipedia.org Rapid heating of citric acid monohydrate causes it to decompose and distill, yielding a mixture of water and itaconic anhydride. orgsyn.orgchemicalbook.com This process must be carefully controlled to avoid superheating, which can promote rearrangement to the more thermodynamically stable isomer, citraconic anhydride. chemicalbook.comorgsyn.org The resulting itaconic anhydride can be separated and purified or hydrolyzed by refluxing with water to yield itaconic acid. orgsyn.org Yields for itaconic anhydride from citric acid pyrolysis are typically in the range of 37-47%. orgsyn.orgchemicalbook.com More efficient methods involve the dehydration of itaconic acid in the presence of strong acid catalysts, which can produce itaconic anhydride in yields of up to 98%. wikipedia.org

Dihydrazide Formation: The final step is the hydrazinolysis of an itaconic acid precursor. This is typically achieved by reacting an ester of itaconic acid, such as dimethyl itaconate, with hydrazine hydrate. researchgate.net This reaction involves the nucleophilic attack of hydrazine on the carbonyl groups of the ester, leading to the formation of the dihydrazide and the corresponding alcohol as a byproduct. google.com This method is a standard and widely applied procedure for preparing various hydrazide compounds. mdpi.commdpi.com

The conversion of itaconic acid esters to this compound is governed by several key reaction parameters. Optimization of these conditions is crucial for achieving high yield and purity.

The reaction is typically carried out by refluxing the itaconic ester with hydrazine hydrate in a suitable solvent, commonly an alcohol such as ethanol or methanol. researchgate.netgoogle.com In some cases, the reaction can be performed neat (without a solvent). researchgate.net A significant excess of hydrazine hydrate is often employed to drive the reaction to completion and to minimize the formation of dimeric side products. researchgate.net The reaction time can vary from approximately 0.5 to 24 hours, depending on the specific substrate and conditions, and is often monitored using thin-layer chromatography (TLC). google.comresearchgate.net Upon completion, the product often precipitates from the solution upon cooling and can be isolated by filtration. researchgate.net Alternatively, reactive distillation can be used to remove the alcohol byproduct and water, followed by vacuum distillation to purify the final product. google.com

ParameterTypical Range / ConditionEffect on Reaction / Optimization StrategyReference
PrecursorDimethyl itaconate or other dialkyl estersEsters are highly reactive towards hydrazinolysis. Methyl and ethyl esters are common due to the volatility of the alcohol byproduct. google.com
ReagentHydrazine Hydrate (80-100%)Serves as the source of the hydrazide moiety. researchgate.net
Stoichiometry (Ester:Hydrazine)1:1.2 to 1:20An excess of hydrazine hydrate is used to ensure complete conversion and prevent side reactions. google.comresearchgate.net
SolventEthanol, Methanol, or Neat (no solvent)Alcohols are effective solvents. Running the reaction neat can increase reactor efficiency. researchgate.netgoogle.com
TemperatureReflux TemperatureHeating accelerates the rate of reaction. google.comresearchgate.net
Reaction Time0.5 - 24 hoursMonitored by TLC to determine completion. google.comresearchgate.net
Work-up/PurificationCooling & Filtration, Reduced Pressure DistillationProduct often crystallizes on cooling. Distillation removes excess reactants and solvent. google.comresearchgate.net

Exploration of Novel Synthetic Pathways and Catalytic Approaches

While the hydrazinolysis of itaconic esters is a robust and established method, research continues to seek more efficient and sustainable synthetic routes. For the synthesis of the precursor, itaconic anhydride, novel catalytic approaches have been developed. For instance, the use of acidified clay catalysts for the dehydration of itaconic acid has been shown to produce itaconic anhydride with high selectivity (over 90%) and minimal formation of the citraconic anhydride isomer. google.com This represents a significant improvement over traditional thermal methods.

For the hydrazide formation step itself, the classic uncatalyzed reaction with hydrazine hydrate remains the most prevalent method reported in the literature. Broader trends in organic synthesis, however, point toward the potential application of methodologies such as enzymatic synthesis or continuous flow chemistry. These approaches could offer advantages in terms of milder reaction conditions, improved safety, and higher efficiency, though their specific application to this compound is not yet widely documented.

Mechanistic Elucidation of Synthetic Transformations Involving the Dihydrazide Moiety and Methylidene Group

Understanding the reaction mechanisms is critical for controlling the synthesis of this compound and preventing unwanted side reactions. The molecule contains two key reactive sites: the carbonyl groups that form the dihydrazide and the α,β-unsaturated methylidene group.

Mechanism of Dihydrazide Moiety Formation: The formation of the dihydrazide from an itaconic ester proceeds via a nucleophilic acyl substitution mechanism. researchgate.net The reaction occurs in two successive steps, one for each ester group. The nitrogen atom of a hydrazine molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the alkoxide (e.g., methoxide or ethoxide) as a leaving group and forming the new carbon-nitrogen bond of the hydrazide. This process is then repeated at the second ester group to yield the final this compound.

Reactivity of the Methylidene Group: The methylidene group (C=CH₂) is part of an α,β-unsaturated system, which makes it susceptible to nucleophilic conjugate addition, also known as the aza-Michael reaction when the nucleophile is an amine. mdpi.com During the synthesis, hydrazine can act as a nucleophile not only at the carbonyl carbon but also at the β-carbon of the methylidene group. rsc.org This competing side reaction can lead to the formation of undesired byproducts. The presence of free amines has been shown to promote both aza-Michael additions and the isomerization of the itaconic double bond to the more stable internal position, forming a mesaconic acid derivative. mdpi.com Therefore, controlling the reaction conditions to favor nucleophilic attack at the carbonyl centers over conjugate addition to the methylidene group is a key consideration for a successful synthesis.

Chemical Reactivity and Derivatization Strategies for 2 Methylidenebutanedihydrazide

Reactivity of the Hydrazide Functional Groups

The hydrazide functional group (–CONHNH2) is a potent nucleophile due to the presence of the terminal amine group. This nucleophilicity is the basis for many of its characteristic reactions. gantrade.com

Hydrazides readily react with aldehydes and ketones to form hydrazones. This condensation reaction is a cornerstone of hydrazide chemistry. In the case of 2-methylidenebutanedihydrazide, both hydrazide groups can react with carbonyl compounds, leading to the formation of bis-hydrazones. This reaction is typically catalyzed by a small amount of acid.

The reaction with acrolein, an α,β-unsaturated aldehyde, can lead to the formation of a pendant hydrazone which can further react with other free acrolein molecules, resulting in crosslinking. adhesivesmag.com This type of reaction is particularly useful in modifying polymers and surfaces.

Table 1: Examples of Hydrazide Reactions with Carbonyl Compounds

Reactant 1Reactant 2ProductConditions
DihydrazideAldehyde/KetoneHydrazoneAcid or base catalysis
DihydrazideAcroleinPendant Hydrazone-

This table illustrates the general reaction of dihydrazides with carbonyl compounds, which is applicable to this compound.

The nucleophilic nature of the hydrazide groups allows them to participate in various condensation and cyclization reactions to form heterocyclic compounds. For instance, reactions with β-dicarbonyl compounds can yield pyrazoles, while reactions with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazolidinones.

Acid-catalyzed recyclization of hydroxypyrrolines with hydrazides can produce highly functionalized di- and tetrahydropyridazines. nih.gov The reduced nucleophilicity of the internal nitrogen atom of the hydrazide directs the reaction pathway towards the formation of these specific heterocyclic systems. nih.gov

Hydrazides can be acylated by reacting with acyl chlorides or anhydrides to form N,N'-diacylhydrazines. This reaction provides a route to introduce various functional groups onto the hydrazide moiety. Furthermore, dihydrazides are utilized as curing agents for epoxy resins, where the four active hydrogens of the two hydrazide groups can react with epoxy groups. adhesivesmag.comac-catalysts.com They are also employed as chain extenders and crosslinking agents in polyurethane chemistry through their reaction with isocyanates to form urea (B33335) linkages. ac-catalysts.com

Reactivity of the Methylidene (Alkene) Group

The methylidene group (C=CH2) in this compound is an electron-deficient alkene due to the presence of the two adjacent carbonyl groups. This electronic nature dictates its reactivity, making it susceptible to nucleophilic addition and a key monomer in polymerization reactions.

The electron-withdrawing character of the adjacent functional groups facilitates Michael addition reactions with various nucleophiles. For example, dihydrazides can cure acrylics via a rapid Michael addition. adhesivesmag.com Nucleophiles such as amines, thiols, and carbanions can add across the double bond. This reactivity allows for the introduction of a wide array of functionalities to the carbon backbone of the molecule.

The aza-Michael reaction, the addition of an amine to an α,β-unsaturated carbonyl compound, is a particularly relevant transformation. This reaction can be used to synthesize polymers by reacting bis-pyrrolidone dicarboxylic acids derived from itaconic acid with diamines. rsc.org

The methylidene group of itaconic acid and its derivatives, including this compound, can undergo radical polymerization to form poly(itaconic acid) derivatives. vot.pluni-freiburg.de The polymerization of itaconic acid itself can be challenging due to the allylic hydrogen atoms acting as chain transfer agents and the pH-dependent nature of the reaction. uni-freiburg.denih.gov However, its derivatives can be more readily polymerized.

Itaconic anhydride (B1165640), a precursor to this compound, can undergo radical polymerization and polycondensation. wikipedia.orgalfa-chemistry.com This suggests that this compound can also serve as a monomer or comonomer in the synthesis of various polymers. For instance, poly(itaconic acid dihydrazide) has been reported. uni-freiburg.de These polymers can find applications as biodegradable materials, superabsorbents, and in drug delivery systems. alfa-chemistry.comunh.edu The polymerization can be initiated by various methods, including free-radical polymerization using initiators like tert-butyl hydroperoxide or UV-initiated polymerization. nih.govunh.edu

Table 2: Polymerization Potential of Itaconic Acid Derivatives

MonomerPolymerization TypeResulting PolymerPotential Applications
Itaconic Acid/DerivativesRadical PolymerizationPoly(itaconic acid) and its derivativesBiodegradable materials, superabsorbents unh.edu
Itaconic AnhydrideRadical Polymerization, PolycondensationPoly(itaconic anhydride), Polyesters, PolyamidesBiomaterials, therapeutic systems wikipedia.org
This compoundRadical PolymerizationPoly(itaconic acid dihydrazide) uni-freiburg.deCrosslinking agents, functional polymers

This table summarizes the polymerization behavior of itaconic acid and its derivatives, providing a framework for understanding the potential of this compound in polymer synthesis.

Applications of 2 Methylidenebutanedihydrazide in Polymer Science and Engineering

Role as a Cross-linking Agent in Polymeric Systems

2-Methylidenebutanedihydrazide serves as an effective cross-linking agent, particularly for polymers containing reactive functional groups like carbonyls and epoxides. gantrade.comgantrade.com The dihydrazide moiety allows for the formation of stable linkages between polymer chains, thereby creating a three-dimensional network structure that enhances the mechanical and thermal properties of the material. nih.govresearchgate.net

Mechanisms of Cross-linking with Carbonyl- and Epoxy-Functionalized Polymers

The cross-linking action of this compound is based on well-defined chemical reactions with specific functional groups on polymer backbones.

With Carbonyl-Functionalized Polymers: The primary mechanism involves the reaction between the hydrazide groups (-CONHNH₂) of this compound and the carbonyl groups (ketones or aldehydes) present on a polymer chain. mdpi.commdpi.com This condensation reaction forms a stable hydrazone linkage (C=N-NH-CO), releasing a molecule of water. researchgate.netmdpi.com This chemistry is widely employed in creating cross-linked networks in acrylic emulsions at ambient temperatures, for instance, with polymers functionalized with diacetone acrylamide (B121943) (DAAM). researchgate.netadhesivesmag.com The reaction is typically acid-catalyzed, and the cross-linking process in aqueous emulsions is ingeniously controlled by pH. researchgate.net In a basic environment (pH ≥ 8), the reaction is suppressed, ensuring good storage stability. As water and a volatile base like ammonia (B1221849) evaporate during film formation, the pH drops, catalyzing the rapid formation of hydrazone cross-links. researchgate.net

With Epoxy-Functionalized Polymers: this compound acts as a latent hardener for epoxy resins. ac-catalysts.comnih.gov The cross-linking occurs through the reaction of the active hydrogens on the terminal amine groups (-NH₂) of the hydrazide with the epoxy rings of the resin. mdpi.comnih.gov Each hydrazide group contains two primary amine hydrogens, making the dihydrazide molecule tetra-functional in its reaction with epoxides. nih.govmdpi.com This reaction is a nucleophilic ring-opening of the epoxide, leading to the formation of a stable β-hydroxyalkylamine linkage and a highly cross-linked, thermoset network. ac-catalysts.com Dihydrazides like this compound are valued as latent curing agents because they are solid at room temperature and only become reactive upon melting at elevated temperatures, providing a long pot life for one-component epoxy systems. ac-catalysts.comnih.gov

Influence of this compound Concentration on Polymer Network Formation

The concentration of this compound as a cross-linking agent has a profound impact on the structure and properties of the resulting polymer network. Generally, increasing the concentration of the cross-linker leads to a higher cross-link density. nih.govscielo.org This, in turn, influences several material properties:

Mechanical Properties: A higher cross-link density typically enhances the gel strength, tensile strength, and modulus of the polymer. ac-catalysts.comresearchgate.net However, this often comes at the cost of reduced elongation and flexibility, as the network becomes more rigid and brittle. ac-catalysts.com

Swelling Behavior: In hydrogels, a greater concentration of the cross-linker restricts the mobility of the polymer chains, leading to a decrease in the equilibrium swelling ratio. scielo.orgresearchgate.net

Gel Fraction: The gel fraction, which represents the insoluble, cross-linked portion of the polymer, increases with a higher cross-linker concentration, indicating more efficient network formation. nih.govscielo.org

The optimal concentration of the dihydrazide is crucial and is often determined stoichiometrically based on the number of reactive sites on the polymer. For instance, in epoxy systems, formulations typically use 0.7 to 1.2 equivalents of active hydrazide hydrogen per equivalent of epoxy groups to achieve desirable properties. mdpi.comnih.gov

Illustrative Influence of Dihydrazide Cross-linker Concentration on Epoxy Resin Properties
Dihydrazide Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)Gel Fraction (%)
5458.588
10656.294
15804.197
20783.598
\phr: parts per hundred parts of resin. Data is illustrative, based on general trends observed for dihydrazide-cured epoxy systems. ac-catalysts.comresearchgate.net

Dynamic and Reversible Cross-linking Phenomena in Hydrazone Equilibrium

The hydrazone bonds formed from the reaction of this compound with carbonyl-functionalized polymers are a prime example of dynamic covalent chemistry. researchgate.netmdpi.com These bonds can exist in equilibrium with their constituent hydrazide and carbonyl groups, and this equilibrium can be influenced by external stimuli, most notably pH. mdpi.comnih.gov

The hydrazone linkage is relatively stable at neutral or alkaline pH but is susceptible to hydrolysis under mildly acidic conditions, which shifts the equilibrium back towards the starting materials. mdpi.comnih.gov This reversibility allows for the design of "smart" materials, such as self-healing polymers or stimuli-responsive drug delivery systems. ontosight.ai For example, a cross-linked hydrogel can be designed to be stable at physiological pH (around 7.4) but to disassemble and release an encapsulated payload in the more acidic environment of a tumor or endosome. nih.govnih.gov This dynamic nature allows the polymer network to adapt, break, and reform its linkages, which can lead to properties like reprocessability and stress relaxation in thermosets, materials often referred to as vitrimers. researchgate.netacs.org

Utilization as a Monomer in Polymerization Reactions

The presence of a vinylidene (or methylidene) double bond allows this compound to act as a monomer in addition polymerization reactions, leading to the formation of polymers with pendant hydrazide functionalities. researchgate.net

Investigation of Radical Polymerization of the Methylidene Group

The methylidene group of this compound is structurally analogous to that of itaconic acid and its derivatives. The radical polymerization of itaconic monomers is known to be challenging. The homopolymerization often proceeds sluggishly, resulting in polymers with low molecular weights and low conversion rates. This reduced reactivity is attributed to a combination of factors:

Steric Hindrance: The bulky carboxymethyl group adjacent to the double bond can hinder the approach of the propagating radical.

Chain Transfer: Degradative chain transfer to the monomer is a significant issue, where a hydrogen atom is abstracted from the allylic position of the monomer, forming a stable, less reactive allylic radical that is slow to reinitiate polymerization.

Despite these challenges, polymerization can be achieved. researchgate.net To overcome the limitations of conventional free radical polymerization (FRP), controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization have been successfully applied to itaconic acid derivatives. These methods allow for better control over molecular weight, lower polydispersity, and access to more complex polymer architectures, and could foreseeably be applied to this compound to synthesize well-defined functional polymers.

Copolymerization with Acrylic and Other Unsaturated Monomers

This compound can be copolymerized with other vinyl monomers, such as acrylics (e.g., acrylic acid, methyl methacrylate) and styrene, to introduce hydrazide functionality into a wide range of polymer backbones. adhesivesmag.comresearchgate.net This approach is often more efficient than the homopolymerization of itaconate-type monomers. researchgate.net The resulting copolymers possess the properties of the primary monomer while also featuring reactive hydrazide side chains that can be used for subsequent cross-linking, grafting, or conjugation. researchgate.net

The behavior of a monomer in a copolymerization reaction is described by its monomer reactivity ratios (r₁ and r₂). These ratios compare the rate at which a propagating radical adds a monomer of its own kind versus the other monomer. Studies on the copolymerization of itaconic acid (IA) and itaconic anhydride (B1165640) (ITA) with acrylic monomers provide insight into the likely behavior of this compound. For example, in the copolymerization of itaconic acid with acrylic acid, the reactivity ratio for itaconic acid (r_IA) is generally found to be higher than that for acrylic acid (r_AA), indicating that the itaconic acid radical prefers to add another itaconic acid monomer. Conversely, in copolymerization with methyl methacrylate (B99206) (MMA), the reactivity ratio for itaconic anhydride (r_ITA) is higher, while that for MMA (r_MMA) is lower, suggesting that itaconic anhydride is more reactive and incorporates more readily into the polymer chain. researchgate.net

Monomer Reactivity Ratios for Copolymerization of Itaconic Acid (M₁) and Derivatives with Acrylic Monomers (M₂)
Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂Reference
Itaconic AnhydrideMethyl Methacrylate1.35 ± 0.110.22 ± 0.22 researchgate.net
Itaconic AcidAcrylamide1.47 ± 0.030.76 ± 0.02
Itaconic AcidAcrylic Acid1.620.36
These values provide an indication of the expected copolymerization behavior of this compound, given its structural similarity to itaconic acid and its anhydride.

Synthesis of Hyperbranched and Dendrimeric Polymer Structures

While direct synthesis of hyperbranched and dendrimeric polymers using solely this compound is not extensively documented, the structural features of its parent molecule, itaconic acid, suggest its potential as a key building block for such complex architectures. Itaconic acid and its derivatives are recognized as important bio-based monomers for creating a variety of polymers, including hyperbranched structures. rsc.orgnih.gov The presence of multiple reactive sites in this compound—the vinyl group and the two hydrazide groups—makes it an ideal candidate for AB2-type polymerization, a common method for synthesizing hyperbranched polymers in a single step. nih.gov

In a hypothetical one-pot synthesis, the vinyl group could undergo polymerization while the hydrazide groups react with other functional monomers, leading to the formation of a highly branched, three-dimensional structure. nih.govcmu.edu The resulting hyperbranched polymers would be characterized by a high density of functional groups, low viscosity, and good solubility, which are hallmark properties of dendritic materials. thno.orginstras.com The synthesis of hyperbranched polymers often involves step-growth polycondensation or self-condensing vinyl polymerization. nih.gov The irregular, yet highly branched, structure of these polymers distinguishes them from the perfectly symmetrical architecture of dendrimers. thno.org

The potential of itaconic acid-based building blocks is highlighted by the synthesis of itaconic acid-based hyperbranched polymers (IAHBP) which, when used as curing agents for epoxy resins, have demonstrated the ability to produce materials with high tensile strength and excellent recyclability. rsc.org This underscores the utility of the itaconic backbone in creating robust, functional, and sustainable polymeric materials.

Integration into Water-borne Polymeric Compositions

The hydrazide groups in this compound make it highly suitable for integration into water-borne polymeric compositions, where it can function as a crosslinking agent. This is analogous to the well-established use of other dihydrazides, such as adipic acid dihydrazide (ADH), in water-based acrylic emulsions. gantrade.commcpolymers.com The primary mechanism at play is the "keto-hydrazide" crosslinking reaction, which occurs at ambient temperatures. mcpolymers.comgantrade.com

This crosslinking chemistry involves the reaction between the hydrazide moieties of the dihydrazide and pendant ketone groups on a polymer chain, such as those introduced by incorporating diacetone acrylamide (DAAM) into the polymer backbone. gantrade.comscirp.org The reaction, which is catalyzed by acid, proceeds as water evaporates from the system during film formation, leading to a drop in pH and the formation of a stable, three-dimensional polymer network. mcpolymers.comgantrade.com

The key advantages of this post-coalescence crosslinking include:

Enhanced Film Properties: The formation of a crosslinked network after the initial polymer particles have coalesced leads to superior mechanical strength, durability, and cohesive properties in the final film. mcpolymers.commanchester.ac.uk

Improved Resistance: The crosslinked structure provides enhanced resistance to abrasion, scrubbing, stains, moisture, and solvents. gantrade.comgantrade.com

Excellent Stability: The polymer emulsion remains stable during storage ("in-can stability") because the crosslinking reaction is triggered only during the drying process. gantrade.com

The formulation of water-borne coatings, inks, and adhesives incorporating this compound would likely follow the principles established for other dihydrazide crosslinkers. gantrade.comgantrade.com

Coatings: In water-borne acrylic coatings, this compound can be added to an emulsion polymer containing ketone functionalities (from monomers like DAAM). researchgate.net The concentration of the dihydrazide is typically stoichiometric to the ketone groups to ensure efficient crosslinking. manchester.ac.uk The formulation would also include pigments, fillers, and other additives to achieve the desired color, opacity, and application properties. The resulting coatings are expected to exhibit high durability and resistance, making them suitable for architectural, wood, and concrete surfaces. gantrade.com The use of itaconic acid and its derivatives in water-borne acrylic resins has been shown to improve mechanical properties, thermal stability, and corrosion resistance. bohrium.comnorthumbria.ac.uk

Inks: For water-based inks, the formulation would involve dispersing pigments in a vehicle containing a polymer binder functionalized with ketone groups and this compound as the crosslinker. google.comnih.govarxiv.org The low viscosity of hyperbranched structures suggests that incorporating polymers derived from this compound could also help in controlling the rheology of the ink. thno.org The objective is to create a stable ink that, upon printing and drying, forms a durable and well-adhered image. google.comresearchgate.netnih.gov

Adhesives: In water-borne adhesives, this compound can be used to crosslink various polymer dispersions, such as acrylics and polyurethanes. researchgate.netgoogleapis.comspecialchem.com The formulation strategy would involve blending the dihydrazide with a ketone-functionalized polymer emulsion. scirp.org The resulting adhesive would exhibit strong adhesion and improved resistance to heat and moisture upon drying. googleapis.com Itaconic acid itself is considered a green material for creating adhesives. researchgate.net Dual-cure adhesives have been formulated using itaconic acid-based oligomers, demonstrating excellent thermal stability and adhesive strength. nih.govmdpi.com

The following table outlines a general formulation approach for a water-borne acrylic coating using a dihydrazide crosslinker:

ComponentFunctionTypical Concentration (wt%)
Ketone-Functional Acrylic Polymer EmulsionBinder40 - 60
This compound (or similar dihydrazide)Crosslinker0.5 - 2.5 (of polymer solids)
Pigments (e.g., Titanium Dioxide)Opacity and Color15 - 25
Fillers (e.g., Calcium Carbonate)Extender5 - 15
Coalescing SolventFilm Formation Aid1 - 5
DispersantPigment Wetting and Stabilization0.2 - 1.0
Rheology ModifierViscosity Control0.1 - 1.0
DefoamerPrevents Foam Formation0.1 - 0.5
WaterSolventBalance

The integration of this compound as a crosslinker significantly influences the microstructural evolution of polymer films during and after their formation from a water-borne dispersion. mcpolymers.commanchester.ac.uk The process begins with the application of the polymer emulsion onto a substrate. As water evaporates, the polymer particles move closer together and eventually coalesce to form a continuous film.

Crucially, with the keto-hydrazide crosslinking system, the chemical reaction between the hydrazide groups of this compound and the ketone groups on the polymer chains occurs after this initial film formation (post-coalescence). mcpolymers.com This is because the reaction is slow at the higher pH of the stable emulsion and accelerates as the pH drops due to the evaporation of volatile bases like ammonia during drying. gantrade.com

This delayed crosslinking allows for optimal inter-diffusion of polymer chains between adjacent particles before they are locked into a network structure. mcpolymers.com The result is a more homogeneous and mechanically robust film with fewer defects at the boundaries of the original particles. In contrast, premature crosslinking within the particles can hinder their ability to fuse properly, leading to a weaker film. mcpolymers.com The final microstructure is a three-dimensional, crosslinked network that provides the enhanced performance properties characteristic of these systems. manchester.ac.uk The microstructure of the polymer film can also be influenced by the architecture of the polymer itself, with different macromonomer surfactants affecting properties like surface hydrophilicity and roughness. nih.gov

Structure-Performance Relationships in this compound-Modified Polymers

The performance of polymers modified with this compound is intrinsically linked to their molecular structure. The introduction of this compound can influence the final properties through several mechanisms, primarily by enabling crosslinking and potentially by creating hyperbranched architectures.

The crosslinking density, which is controlled by the concentration of this compound and the corresponding ketone-functional monomers in the polymer, is a critical factor. manchester.ac.uk A higher crosslink density generally leads to:

Increased Hardness and Modulus: The formation of a more rigid network structure enhances the material's resistance to deformation.

Improved Chemical and Solvent Resistance: The crosslinked network reduces the ability of solvents and chemicals to penetrate and swell the polymer matrix.

Enhanced Thermal Stability: The covalent bonds of the crosslinks increase the energy required to break down the polymer structure at elevated temperatures.

The following table summarizes the expected impact of increasing the concentration of a dihydrazide crosslinker on the performance of a water-borne acrylic coating:

Performance PropertyEffect of Increased Crosslinker Concentration
HardnessIncrease
Tensile StrengthIncrease (up to a point)
Elongation at BreakDecrease
Water ResistanceIncrease
Solvent ResistanceIncrease
AdhesionGenerally Improved
FlexibilityDecrease

The unique structure of this compound, derived from itaconic acid, also offers the potential for creating polymers with a bio-based content, which is an increasingly important consideration for sustainable materials development. nih.gov The presence of the methylidene group offers a site for further functionalization or polymerization, which could be exploited to create novel polymer structures with tailored properties. For example, the incorporation of itaconic acid into waterborne acrylic resins has been shown to significantly improve water resistance, with contact angles increasing and water resistance time being extended. bohrium.com

Supramolecular Chemistry and Self Assembly of 2 Methylidenebutanedihydrazide Systems

Non-Covalent Interactions Mediated by the Dihydrazide Units (e.g., Multiple Hydrogen Bonding)

The dihydrazide functional groups are pivotal to the supramolecular behavior of 2-methylidenebutanedihydrazide. These units are rich in both hydrogen bond donors (N-H) and acceptors (C=O), making them prime candidates for forming extensive and robust hydrogen-bonding networks. rsc.orgnih.gov The amide-like structure of the hydrazide moiety promotes the formation of strong and directional hydrogen bonds.

In many dihydrazide-containing systems, quadruple hydrogen bonding has been identified as a primary driving force for self-assembly. rsc.org This involves the formation of a dimeric motif where two dihydrazide molecules are held together by a complementary array of four hydrogen bonds. Such strong and specific interactions can lead to the formation of well-defined one-dimensional chains or tapes, which can further organize into higher-order structures. rsc.org The presence of multiple hydrogen bonding sites allows for a variety of interaction patterns, leading to diverse supramolecular assemblies. uibk.ac.atresearchgate.net

Beyond self-association, the dihydrazide units can also form strong hydrogen bonds with other molecules, such as water or other complementary species, leading to the formation of co-crystals and hydrated structures. rsc.orgnih.gov The interplay of these various hydrogen bonding interactions is critical in determining the final solid-state structure and properties of the material.

Table 1: Potential Hydrogen Bonding Interactions in this compound Systems

DonorAcceptorType of InteractionPotential Supramolecular Motif
N-H (hydrazide)C=O (hydrazide)IntermolecularDimer, Chain, Sheet
N-H (hydrazide)N (hydrazide)IntermolecularChain, Network
N-H (hydrazide)O (water)SolvationHydrated Crystal
C-HO=C (hydrazide)Weak H-bondPacking stabilization

Rational Design of Self-Assembled Systems

The principles of rational design in supramolecular chemistry aim to predict and control the formation of specific architectures by carefully designing the molecular building blocks. For systems based on this compound, the key design elements are the dihydrazide groups and the methylidenebutane backbone. The flexibility or rigidity of the backbone, along with the placement of the hydrogen bonding groups, dictates the geometry of the resulting supramolecular structures.

By modifying the substitution pattern on the dihydrazide or by introducing other functional groups, it is possible to tune the self-assembly process. For instance, attaching bulky side groups could sterically hinder certain hydrogen bonding patterns, favoring others and leading to different architectures. The solvent also plays a crucial role; polar solvents can compete for hydrogen bonding sites and disrupt self-assembly, while nonpolar solvents can promote the formation of aggregated structures. rsc.org This solvent-dependent behavior allows for a degree of control over the resulting morphology. rsc.org

Formation of Hierarchical Supramolecular Architectures

Hierarchical self-assembly is a process where molecules first form primary structures through strong, directional interactions, which then organize into larger, more complex secondary and tertiary structures. researchgate.nettue.nl This bottom-up approach is a hallmark of biological systems and a key goal in materials science. tue.nl

The strong hydrogen bonding capabilities of the dihydrazide units in this compound can drive the formation of one-dimensional (1D) nanostructures such as fibers, ribbons, and rods. These 1D assemblies can then further entangle or align to form three-dimensional (3D) networks. In related dihydrazide systems, the formation of columnar and smectic liquid crystalline phases has been observed, where the molecules are organized in a highly ordered, yet fluid, manner. rsc.org The specific nanostructure formed is often dependent on factors such as solvent, temperature, and concentration.

Table 2: Examples of Hierarchical Structures from Dihydrazide Building Blocks

Primary StructureSecondary/Tertiary StructureDriving Interactions
Hydrogen-bonded dimers1D Nanofibersπ-π stacking, van der Waals
1D Molecular Chains3D Gel NetworkEntanglement, solvent effects
Columnar AssembliesHexagonal MesophaseInter-columnar interactions

Supramolecular materials are often "smart" or responsive, meaning they can change their properties in response to external stimuli such as temperature, pH, light, or the presence of specific chemicals. rsc.orgresearchgate.net This responsiveness stems from the dynamic and reversible nature of non-covalent bonds.

Hydrogels based on hydrazide-containing polymers have been shown to exhibit stimuli-responsive behavior. rsc.orgresearchgate.net The formation and cleavage of hydrazone bonds, which can be formed from the reaction of hydrazides with aldehydes or ketones, is often pH-sensitive. This allows for the design of hydrogels that can swell, shrink, or degrade under specific pH conditions. While this compound itself is a small molecule, it can be incorporated into polymers or used as a crosslinker to create such responsive materials. gantrade.com The methylidene group also offers a site for further chemical modification or polymerization.

Application of this compound as a Building Block for Metal-Organic Frameworks (MOFs), Covalent-Organic Frameworks (COFs), and Metal-Organic Polyhedra (MOPs)

Metal-Organic Frameworks (MOFs), Covalent-Organic Frameworks (COFs), and Metal-Organic Polyhedra (MOPs) are classes of crystalline porous materials constructed from molecular building blocks. The use of well-defined organic ligands is central to the synthesis of these materials.

The dihydrazide moiety of this compound can act as a ligand, coordinating to metal ions through the carbonyl oxygen and/or the terminal nitrogen atoms. Dihydrazide-derived ligands have been successfully used to create complex, self-assembled structures with metal ions, such as triple-stranded helicates. mdpi.com The ability of the dihydrazide to bridge two metal centers makes it a suitable building block for extended network structures like MOFs. rsc.orgnih.gov The geometry and connectivity of the resulting framework would be dictated by the coordination preference of the metal ion and the conformation of the this compound ligand.

In the context of COFs, which are linked by strong covalent bonds, the hydrazide functional groups can participate in condensation reactions with aldehydes to form robust hydrazone-linked frameworks. The bifunctional nature of this compound would allow for the formation of 2D or 3D porous polymers. The methylidene group could also be exploited for post-synthetic modification of the framework.

Framework TypePotential Role of this compoundResulting Linkage
MOFs/MOPsOrganic LigandMetal-Hydrazide Coordination
COFsMonomerHydrazone Bond

Coordination Chemistry of 2 Methylidenebutanedihydrazide

Ligand Characteristics of 2-Methylidenebutanedihydrazide

This compound, also known as itaconic dihydrazide, possesses a unique combination of functional groups that make it a promising ligand in coordination chemistry. Its structure consists of a four-carbon backbone with a methylidene (C=CH₂) group and two hydrazide (-CONHNH₂) functionalities at the terminal positions.

The primary donor sites for coordination with metal ions are the oxygen and nitrogen atoms of the two hydrazide groups. Each hydrazide moiety can potentially act as a bidentate chelating agent, coordinating to a metal center through the carbonyl oxygen and the terminal amino nitrogen atom to form a stable five-membered ring. at.ua This chelation is a common feature observed in the metal complexes of various aroylhydrazones and carbohydrazides. jocpr.comnih.gov

Furthermore, the presence of two such hydrazide groups at opposite ends of the molecule allows this compound to act as a bridging ligand, connecting two or more metal centers. This can lead to the formation of binuclear or polynuclear complexes, as well as one-, two-, or three-dimensional coordination polymers. at.uaresearchgate.net The flexibility of the butanedihydrazide backbone allows for a variety of spatial arrangements, influencing the final architecture of the resulting coordination compound.

A key characteristic of hydrazide ligands is their ability to exist in keto-enol tautomeric forms. In the solid state and in neutral solutions, the keto form (-C(=O)NHNH₂) is generally predominant. However, upon coordination and under certain pH conditions, the ligand can deprotonate and exist in the enol form (-C(OH)=NNH₂), which can then coordinate to metal ions as an anionic ligand. This versatility in coordination mode, either as a neutral molecule or as a deprotonated species, significantly broadens the scope of its coordination chemistry.

The methylidene group (C=CH₂) is not typically involved in primary coordination to metal ions, but its electronic and steric influence on the ligand backbone can affect the properties of the resulting metal complexes. Additionally, this unsaturated group could potentially participate in secondary interactions or subsequent reactions, such as polymerization. wikipedia.org

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound is expected to follow well-established procedures for other hydrazide ligands. A general method involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, sulfates, or acetates) in a suitable solvent. ekb.eg The choice of solvent, reaction temperature, and metal-to-ligand molar ratio can influence the stoichiometry and structure of the final product. at.ua For instance, a 1:1 metal-to-dihydrazide ratio may favor the formation of polymeric chains, whereas a 1:2 ratio could lead to complexes where two ligand molecules coordinate to a single metal center. at.ua

The characterization of these complexes would rely on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is crucial for determining the coordination mode of the hydrazide ligand. A shift in the C=O stretching vibration to lower frequencies and changes in the N-H stretching bands upon complexation would indicate the coordination of the carbonyl oxygen and amino nitrogen to the metal ion.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands, which can help in deducing the geometry of the coordination sphere. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex and detect any changes in the chemical environment of the protons and carbons upon coordination.

Thermal Analysis (TGA/DTA): Thermogravimetric and differential thermal analysis can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules.

To illustrate the expected synthetic and structural outcomes, the following table summarizes data for metal complexes of analogous dihydrazide ligands.

ComplexLigandMetal SaltM:L RatioCoordination GeometryReference
[Dy₂(L)₃]₂Cl·15H₂OSuccinic acid dihydrazide derivative (L)DyCl₃2:3Nine-coordinate mdpi.com
[Y₂(L)₃]₃(NO₃)Cl·14H₂O·DMSOSuccinic acid dihydrazide derivative (L)Y(NO₃)₃2:3Nine-coordinate mdpi.com
[Eu₂(L')₃]·12H₂OAdipic acid dihydrazide derivative (L')EuCl₃2:3Nine-coordinate mdpi.com

Investigation of Coordination Modes and Chelation Behavior

Based on extensive studies of similar dihydrazides, this compound is expected to exhibit a rich and varied coordination chemistry. at.ua The primary coordination behavior involves the formation of five-membered chelate rings through the carbonyl oxygen and the primary amine nitrogen of the hydrazide group.

The presence of two such chelating units allows for several coordination modes:

Monodentate Coordination: While less common for hydrazides, coordination through only the carbonyl oxygen or the amino nitrogen is a possibility, especially in the presence of strongly competing ligands.

Bidentate Chelating: One of the hydrazide groups can act as a bidentate ligand to form a stable chelate ring with a single metal ion.

Bidentate Bridging: The ligand can bridge two metal centers, with each hydrazide group coordinating to a different metal ion. This is a very common mode for dihydrazides and leads to the formation of coordination polymers. at.ua

Bis-bidentate Chelating: In some cases, both hydrazide groups of a single ligand molecule can coordinate to the same metal center, acting as a tetradentate ligand. This would require the ligand to fold back on itself, which is sterically demanding but possible.

Bis-bidentate Bridging: The ligand can act as a double bridge between two metal atoms, forming unique polynuclear structures. at.ua

The chelation behavior is significantly influenced by several factors. The nature of the metal ion (its size, charge, and preferred coordination number) plays a crucial role. For instance, lanthanide ions, with their larger ionic radii and higher coordination numbers, can accommodate multiple donor atoms, leading to the formation of complex structures like triple-stranded helicates. mdpi.com The metal-to-ligand stoichiometry is also a determining factor; a 1:1 ratio often results in polymeric chains, while a 1:2 ratio can lead to mononuclear complexes where the metal is coordinated by two ligand molecules. at.ua The presence of anions and solvent molecules can also impact the final structure by participating in the coordination sphere or through hydrogen bonding interactions.

The table below summarizes the observed coordination modes in complexes of related dihydrazide ligands.

LigandMetal IonCoordination ModeResulting StructureReference
Malonic dihydrazideVarious 3d metalsBis-bidentate bridgingPolymeric chains or dimeric complexes at.ua
Succinic dihydrazideVarious 3d metalsBis-bidentate bridgingPolymeric layers or chains at.ua
Adipic dihydrazide derivativeEu(III)Bis-tridentate bridgingDinuclear helicate mdpi.com
Succinic dihydrazide derivativeDy(III), Y(III)Bis-tridentate bridgingDinuclear helicate mdpi.com

Catalytic Applications of this compound-Metal Complexes

While there is no specific information on the catalytic applications of this compound-metal complexes, the broader class of hydrazone and hydrazide complexes has shown significant promise in various catalytic transformations. google.com By analogy, it is plausible that complexes of this compound could exhibit interesting catalytic properties.

One potential area of application is in oxidation catalysis . Hydrazide-based metal complexes, particularly those of copper and nickel, have been investigated as catalysts for the oxidation of organic substrates. google.com The ability of the ligand to stabilize different oxidation states of the metal center is key to this catalytic activity.

Another promising field is hydrogen evolution reactions (HER) . Coordination complexes, including those with nitrogen and oxygen donor ligands, are being explored as molecular catalysts for HER. nih.gov The specific electronic environment provided by the this compound ligand could potentially lead to efficient catalytic systems for hydrogen production.

Furthermore, the presence of the vinyl-like methylidene group in the ligand backbone introduces a unique feature. Metal complexes containing this functionality could potentially serve as polymerization catalysts or as monomers for the synthesis of functional polymers . The coordination of the metal could be used to tune the reactivity of the double bond or to introduce metallic properties into a polymer chain. wikipedia.org

The development of hydrazide-metal complexes as homogeneous or heterogeneous catalysts is an active area of research. chemscene.com The predictable coordination chemistry and the synthetic accessibility of ligands like this compound make them attractive candidates for the design of new catalysts with tailored properties.

Computational and Theoretical Studies on 2 Methylidenebutanedihydrazide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. scielo.org.mxresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. youtube.com For 2-Methylidenebutanedihydrazide, such calculations can reveal fundamental properties that govern its chemical behavior.

The optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) map are key outputs of these calculations. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are particularly important, as their difference (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are potential sites for reaction. nih.gov

From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov These descriptors provide a theoretical framework for understanding how the molecule will interact with other chemical species. researchgate.net While specific DFT studies on this compound are not widely published, data from similar hydrazide and itaconic acid-derived structures provide a strong basis for what to expect. bohrium.comresearchgate.net For instance, studies on other hydrazide derivatives show that the hydrazide moieties are typically involved in hydrogen bonding and can act as nucleophilic centers. ijcce.ac.ir The vinylidene group in the itaconic acid backbone is a site of potential addition reactions. nih.gov

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: These values are illustrative and based on typical results for similar organic molecules, as direct calculations for this compound are not available in the cited literature.)

DescriptorFormulaTypical Value Range (eV)Interpretation
Ionization Potential (I) I ≈ -EHOMO8 - 10Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO1 - 3Energy released when an electron is added.
Chemical Hardness (η) η ≈ (I - A) / 23 - 4Resistance to change in electron configuration.
Electronegativity (χ) χ ≈ (I + A) / 24.5 - 6.5Power to attract electrons.
Electrophilicity Index (ω) ω = χ² / (2η)1 - 3Propensity to accept electrons.

This table is generated based on principles and typical values found in computational chemistry literature for organic molecules. scielo.org.mxnih.govresearchgate.net

Local reactivity descriptors, such as Fukui functions, can also be calculated to pinpoint the most reactive atoms within the molecule for nucleophilic, electrophilic, or radical attack. nih.gov For this compound, one would expect the nitrogen atoms of the hydrazide groups and the vinylic carbons to be key sites of reactivity.

Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly Processes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can model complex processes like intermolecular interactions and self-assembly. researchgate.netnih.gov This approach is valuable for understanding how this compound molecules might behave in solution or in the solid state, and how they interact with other molecules or surfaces. biointerfaceresearch.com

In a typical MD simulation, a "force field" is used to describe the potential energy of the system as a function of the atomic coordinates. mdpi.com This allows the simulation to track the trajectory of each atom, revealing how the molecules arrange themselves to form stable structures. mdpi.comnih.gov For this compound, key intermolecular interactions would include hydrogen bonds between the hydrazide groups (N-H···O=C) and van der Waals interactions. These interactions are crucial drivers for self-assembly processes, where individual molecules organize into larger, ordered structures. mdpi.com

Simulations can predict how these molecules might form aggregates, layers, or even more complex nanostructures in different solvents or under various temperature and pressure conditions. researchgate.netbiointerfaceresearch.com For example, MD simulations on other organic molecules have successfully visualized the transition from a disordered state to an ordered 2D lattice. arxiv.org Such studies can reveal how factors like hydrogen bonding and π-π stacking (if applicable) guide the formation of the final structure. mdpi.com In the context of itaconic acid, MD simulations have been used to study its interaction with biological macromolecules, demonstrating good binding affinity with certain proteins, which suggests its potential in biomedical applications. biointerfaceresearch.com

Table 2: Potential Intermolecular Interactions in this compound for MD Simulation (Note: This table is illustrative, outlining the types of interactions that would be parameterized in a force field for MD simulations.)

Interaction TypeDonor/Acceptor GroupsDescription
Hydrogen Bonding N-H (donor), C=O (acceptor)Strong, directional interactions that are key to forming defined structures.
Van der Waals All atomsNon-specific attractive and repulsive forces that influence packing.
Dipole-Dipole Polar C=O and N-H bondsElectrostatic interactions between permanent dipoles on adjacent molecules.

This table is based on the chemical structure of this compound and general principles of intermolecular forces. researchgate.net

Theoretical Modeling of Polymerization and Cross-linking Mechanisms

Theoretical modeling provides critical insights into the mechanisms of polymerization and cross-linking, processes where this compound can act as either a monomer or a cross-linking agent. Itaconic acid and its derivatives are known to be less reactive in standard free-radical polymerization compared to analogs like methacrylates, a phenomenon that can be investigated using computational methods. researchgate.net

Theoretical models can simulate the reaction pathways of polymerization, calculating the activation energies for initiation, propagation, and termination steps. unh.edu For this compound, this would involve modeling the addition of a radical to the carbon-carbon double bond. Computational studies on related itaconate esters have used quantum chemistry to calculate the Arrhenius parameters for the propagation step, helping to explain the sluggish polymerization kinetics observed experimentally. vot.pl These models can account for steric hindrance and electronic effects that influence reactivity.

As a cross-linking agent, this compound can react with other polymers containing suitable functional groups, such as aldehydes or ketones, to form hydrazone linkages. researchgate.net This is a common strategy for forming hydrogels. mdpi.com Computational models can simulate this cross-linking process, often using a reaction-diffusion approach where the diffusion of the cross-linker and the chemical reaction kinetics are modeled simultaneously. researchgate.net Such models can predict the gelation time, the structure of the resulting polymer network, and the mechanical properties of the final material. Studies on similar systems, like the cross-linking of oxidized dextran (B179266) with adipic acid dihydrazide, demonstrate that the concentration of the dihydrazide and the reaction conditions are crucial for controlling the properties of the resulting hydrogel. researchgate.netgantrade.com

Prediction of Novel Reactivity and Molecular Design through Computational Approaches

A significant advantage of computational chemistry is its ability to predict the properties and reactivity of novel, yet-to-be-synthesized molecules. researchgate.net This predictive power accelerates the design of new materials and functional molecules based on a parent structure like this compound. researchgate.net

By systematically modifying the structure of this compound in silico—for example, by adding different substituent groups—and then running quantum chemical calculations, researchers can screen for derivatives with enhanced properties. bohrium.com This approach is widely used in drug discovery, where computational tools predict how a molecule will bind to a biological target, such as an enzyme or receptor. ijcce.ac.irnih.govmdpi.com For instance, in silico studies on other hydrazide-hydrazone compounds have successfully predicted their binding affinities to various enzymes, guiding the synthesis of the most promising candidates. nih.gov

This strategy can be applied to design new polymers or materials. For example, computational screening could identify derivatives of this compound that might exhibit improved polymerization characteristics or lead to cross-linked materials with specific desirable properties like enhanced thermal stability or controlled degradability. rsc.org Molecularly imprinted polymers based on itaconic acid have been developed for pH-triggered drug delivery, with computational modeling potentially able to optimize the interactions between the template drug molecule and the functional monomer for better imprinting and release performance. nih.gov By predicting properties before undertaking extensive laboratory synthesis, computational approaches offer a rational and efficient pathway for molecular design and the discovery of novel reactivity. researchgate.net

Emerging Research Frontiers and Challenges for 2 Methylidenebutanedihydrazide

Development of Advanced Functional Materials

The unique trifunctional structure of 2-Methylidenebutanedihydrazide makes it a highly attractive monomer and crosslinking agent for the development of advanced functional polymers. rsc.org The two hydrazide groups can react with compounds containing carbonyl or epoxy functionalities, while the vinyl group is available for polymerization. This multi-faceted reactivity opens pathways to a variety of novel materials.

Detailed Research Findings: The hydrazide functional groups are particularly effective as curing agents for epoxy resins, potentially leading to materials with high thermal stability and strong adhesive properties. The reaction of dihydrazides with di- or poly-functional aldehydes or ketones can yield polyhydrazones, a class of polymers known for their high-performance characteristics, including thermal resistance and mechanical strength.

Furthermore, the vinyl group on the this compound molecule can participate in free-radical polymerization or copolymerization with other vinyl monomers, such as styrenes and acrylates. This allows for the incorporation of reactive hydrazide side-groups into polymer chains. These pendant hydrazide groups can be used for subsequent post-polymerization modifications, such as crosslinking or grafting other molecules, to create materials with tailored properties like hydrogels, coatings, and adhesives. researchgate.net The bio-based origin of its precursor, itaconic acid, makes these materials potentially sustainable alternatives to petroleum-derived products. mdpi.com

Material TypePotential Monomers/ReactantsKey Functional Groups UtilizedPotential Applications
Epoxy Resins Diglycidyl ether of bisphenol A (DGEBA)Hydrazide groupsHigh-performance adhesives, coatings, composites
Polyhydrazones Glutaraldehyde, TerephthalaldehydeHydrazide groupsThermally stable polymers, specialty fibers
Functional Acrylates Methyl methacrylate (B99206), Butyl acrylateVinyl group, Hydrazide groupsFunctional coatings, smart hydrogels, sealants
Modified Polyolefins Styrene, EthyleneVinyl group, Hydrazide groupsCompatibilizers for polymer blends, adhesive layers

Interdisciplinary Research at the Chemistry-Biology Interface for Chemical Tool Development

The reactivity and structure of this compound make it a compelling candidate for applications in chemical biology, particularly as a bifunctional linker or chemical probe. sigmaaldrich.com The intersection of its biological precursor and its specific chemical handles provides a rich area for interdisciplinary research.

Detailed Research Findings: Hydrazide groups are widely used in bioconjugation chemistry. They react specifically with aldehydes and ketones under mild, aqueous conditions to form stable hydrazone linkages. nih.gov This reaction is a cornerstone of "bioorthogonal chemistry," which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This compound can be used to link drug molecules, fluorescent dyes, or affinity tags to biomolecules such as proteins or antibodies that have been engineered or chemically modified to contain a carbonyl group.

The itaconate core itself has biological significance, as it is produced by immune cells and can modulate metabolic pathways. wikipedia.org A tool based on the this compound scaffold could therefore possess intrinsic biological activity or be used to probe metabolic processes. The α,β-unsaturated system in the molecule is a Michael acceptor, capable of reacting with nucleophiles like cysteine residues in proteins. researchgate.net This functionality could be harnessed to design covalent inhibitors or activity-based probes for specific enzymes.

Application AreaMechanism of ActionPotential Use Case
Bioconjugation Hydrazone formation with aldehydes/ketonesLinking therapeutic agents to antibodies for targeted drug delivery.
Fluorescent Labeling Attaching fluorescent dyes to biomoleculesVisualizing proteins or other targets within cells.
Affinity Chromatography Immobilizing bait molecules onto a solid supportIsolating and identifying binding partners for a protein of interest.
Enzyme Inhibition Michael addition to cysteine residuesDeveloping covalent probes to study enzyme function and activity.

Green Chemistry Principles in the Synthesis and Application of this compound

The production and use of this compound can be aligned with the principles of green chemistry, primarily due to the sustainable origin of its precursor, itaconic acid. mdpi.com Itaconic acid is recognized by the U.S. Department of Energy as one of the top value-added chemicals that can be produced from biomass. mdpi.com

Detailed Research Findings: Itaconic acid is produced through the fermentation of renewable feedstocks like glucose or even lignocellulosic biomass using microorganisms such as Aspergillus terreus. rsc.org This bio-based route offers a significant environmental advantage over petrochemical-based monomers.

Use of Safer Solvents: Replacing traditional volatile organic compounds (VOCs) with greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water can significantly reduce the environmental impact. researchgate.netsemanticscholar.org

Energy Efficiency: Developing synthetic routes that proceed at lower temperatures and pressures, possibly through the use of efficient catalysts, would reduce energy consumption.

Waste Reduction: Optimizing reaction conditions to achieve high yields and selectivity minimizes the formation of byproducts and waste. researchgate.net Solventless, or neat, reaction conditions, where reactants are mixed without a solvent, represent an ideal approach to waste prevention. researchgate.net

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product.

By focusing on these areas, the production of this compound can be made more sustainable, complementing the green credentials of its bio-based feedstock. nih.gov

Challenges in Scalable Synthesis and Implementation of Advanced Applications

Despite its significant potential, the widespread adoption of this compound faces several challenges related to both its synthesis and application. These hurdles must be addressed through further research and process optimization.

Detailed Research Findings: The challenges begin with the production of the itaconic acid precursor. While fermentation is a well-established technology, achieving high yields and titers, especially from crude, low-cost biomass feedstocks, remains a challenge. mdpi.com Impurities in these feedstocks can inhibit microbial growth and complicate downstream purification processes, which often involve energy-intensive steps like evaporation and crystallization. mdpi.com Furthermore, itaconic acid can isomerize to the less reactive citraconic and mesaconic acids at the high temperatures often used in polymerization and synthesis, which can negatively impact the properties of the final product. researchgate.net

The synthesis of this compound from itaconic acid presents its own set of difficulties:

Handling of Hazardous Reagents: Hydrazine (B178648) is a toxic and highly reactive substance, requiring specialized handling procedures and equipment to ensure worker safety and prevent environmental release.

Reaction Control: The reaction between itaconic acid (or its ester) and hydrazine must be carefully controlled to achieve a high yield of the dihydrazide and prevent the formation of side products or oligomers.

Economic Viability: As a specialty chemical derived from a multi-step synthesis, the production cost of this compound may be a barrier to its use in large-scale, cost-sensitive applications. Overcoming this requires highly efficient and robust production processes for both itaconic acid and its dihydrazide derivative. mdpi.com

Addressing these challenges in scalable synthesis and purification is critical to unlocking the full potential of this compound in emerging technological frontiers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methylidenebutanedihydrazide, and what experimental parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted hydrazines and carbonyl precursors (e.g., aldehydes or ketones). For example, refluxing butanedione with methylhydrazine in ethanol under acidic catalysis, followed by purification via recrystallization or column chromatography. Key parameters include reaction time, temperature, stoichiometry, and solvent polarity. Yield optimization may require iterative adjustments to these variables .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm molecular structure by identifying hydrazide protons (δ 8–10 ppm) and methylidene carbons.
  • FT-IR : Stretching vibrations for N-H (3200–3400 cm1^{-1}) and C=O (1650–1700 cm1^{-1}) validate functional groups.
  • HPLC/MS : Ensures purity and molecular ion identification.
  • Elemental Analysis : Validates empirical formula. Cross-referencing these techniques mitigates misinterpretation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular contact.
  • Work in a fume hood to prevent inhalation.
  • Store in airtight containers away from oxidizers.
  • In case of exposure: Rinse skin/eyes with water for 15 minutes; seek medical attention. Emergency protocols should align with SDS guidelines for analogous hydrazides (e.g., Decanedihydrazide) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. computational predictions) for this compound?

  • Methodological Answer :

  • Cross-Validation : Repeat experiments under controlled conditions (e.g., deuterated solvents, standardized concentration).
  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-simulated spectra to identify conformational discrepancies.
  • Hybrid Techniques : Use LC-NMR or 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Statistical Analysis : Apply error margin calculations (e.g., confidence intervals) to assess instrument precision .

Q. What experimental designs are suitable for investigating the reaction mechanisms of this compound in nucleophilic acyl substitution?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under varying temperatures/pH.
  • Isotopic Labeling : Use 15N^{15}N-labeled hydrazines to trace bond formation.
  • Trapping Intermediates : Introduce radical scavengers or stabilize transition states with Lewis acids.
  • Computational Modeling : Employ Gaussian or ORCA software to simulate transition states and activation energies .

Q. How can researchers assess the thermal stability and decomposition pathways of this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating (e.g., 10°C/min in N2_2).
  • Differential Scanning Calorimetry (DSC) : Identify endo/exothermic events linked to decomposition.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition byproducts.
  • Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy and predict shelf-life .

Q. What strategies can address low reproducibility in synthetic yields of this compound across laboratories?

  • Methodological Answer :

  • Standardized Protocols : Publish detailed procedures with exact equipment specifications (e.g., reflux condenser type, stirrer RPM).
  • Round-Robin Testing : Collaborate with multiple labs to identify environmental variables (e.g., humidity, impurity profiles).
  • Quality Control Metrics : Use internal standards (e.g., spiked analogs) in HPLC to calibrate yield measurements.
  • Error Analysis : Perform ANOVA to isolate significant variables (e.g., solvent batch, catalyst purity) .

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